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Compound of Interest

Compound Name: 1-Isopropyl-3-nitrobenzene

Cat. No.: B1634062 Get Quote

An In-depth Technical Guide to the Theoretical and Experimental Properties of 1-Isopropyl-3-
nitrobenzene

Introduction
1-Isopropyl-3-nitrobenzene (CAS No. 6526-74-5) is an aromatic nitro compound with

significant utility as an intermediate in the synthesis of more complex molecules in the

pharmaceutical and fine chemical industries.[1][2] Its chemical structure, featuring both an

activating isopropyl group and a deactivating nitro group at a meta-position relative to each

other, imparts a unique reactivity profile. This guide provides a comprehensive analysis of the

compound's properties, contrasting its computationally derived theoretical characteristics with

experimentally determined data. Understanding this interplay is crucial for predicting its

behavior in chemical reactions, optimizing synthesis protocols, and ensuring safe handling.

I. Molecular Structure and Theoretical Properties
Computational chemistry provides invaluable predictive data about a molecule's intrinsic

properties before it is even synthesized. These theoretical values offer a baseline for

understanding its behavior and are essential for modern chemical research. The canonicalized

structure of 1-isopropyl-3-nitrobenzene consists of a benzene ring substituted with an

isopropyl group at position 1 and a nitro group at position 3.

Computed Molecular Data Summary
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Property Value Significance

Molecular Formula C₉H₁₁NO₂
Defines the elemental

composition.[1][3][4][5]

Molecular Weight 165.19 g/mol
Used for stoichiometric

calculations.[2][3][4]

Topological Polar Surface Area

(TPSA)
45.8 Å²

Predicts drug transport

properties like membrane

permeability.[3]

Octanol/Water Partition Coeff.

(LogP)
3.24

Indicates high hydrophobicity,

suggesting good solubility in

nonpolar solvents.[2][4]

Hydrogen Bond Acceptor

Count
2

The two oxygen atoms of the

nitro group can act as H-bond

acceptors.[3]

Rotatable Bond Count 1

Refers to the C-C bond

between the benzene ring and

the isopropyl group,

influencing conformational

flexibility.[6]

Complexity 162
A metric reflecting the intricacy

of the molecular structure.[3]

These computational values, derived from algorithms like XLogP3-AA, offer a powerful

predictive framework. For instance, the TPSA and LogP values are critical in early-stage drug

discovery for forecasting a molecule's pharmacokinetic profile (ADME - Absorption, Distribution,

Metabolism, and Excretion).

II. Experimental Physicochemical and
Spectroscopic Properties
Experimental data provides a real-world validation of theoretical predictions. The properties of

1-isopropyl-3-nitrobenzene have been characterized through various analytical techniques,
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which are summarized below.

Table of Experimental Properties

Property Value Source

CAS Number 6526-74-5 [1][3][4]

Appearance No data available N/A

Boiling Point 224.4°C at 760 mmHg [4]

Density 1.091 g/cm³ [4]

Flash Point 83.3°C [4][7]

Refractive Index 1.533 [4]

Spectroscopic Analysis: Elucidating the Structure
Spectroscopy is the cornerstone of structural determination in organic chemistry. The

combination of NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of the

molecular structure of 1-isopropyl-3-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is predicted to show distinct signals. The six methyl

protons (-CH₃) of the isopropyl group would appear as a doublet due to splitting by the

adjacent single proton. The methine proton (-CH) would, in turn, be split into a septet by

the six methyl protons. The four protons on the aromatic ring would produce complex

signals in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts influenced

by the electron-withdrawing nitro group.

¹³C NMR: The carbon spectrum would show six distinct signals for the aromatic carbons

and two signals for the isopropyl group carbons, confirming the molecular symmetry.

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional

groups present. Key expected absorption bands include:
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~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching

vibrations of the nitro (N-O) group.

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~2970-2870 cm⁻¹: Aliphatic C-H stretching from the isopropyl group.

~1600 cm⁻¹ and ~1475 cm⁻¹: Aromatic C=C ring stretching.

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and

fragmentation patterns.

Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the

compound.[3]

Key Fragmentation: A prominent peak is expected at m/z = 150, resulting from the loss of

a methyl radical ([M-15]⁺), a common fragmentation pathway for isopropyl-substituted

compounds.

The relationship between theoretical modeling and experimental validation is a cyclical and

self-reinforcing process that is fundamental to chemical science.

Caption: Workflow of Theoretical Prediction and Experimental Validation.

III. Synthesis and Reactivity
The synthesis of 1-isopropyl-3-nitrobenzene is challenging due to the directing effects of the

substituents on the benzene ring. The isopropyl group is an ortho-, para-director, while the nitro

group is a meta-director. Direct nitration of isopropylbenzene (cumene) predominantly yields

the ortho- and para-isomers. Therefore, multi-step synthetic routes are often required to

achieve the desired meta-substitution pattern.

One documented, though complex, synthesis proceeds via the deamination of an aniline

precursor.[8] A more common general approach involves the careful nitration of

isopropylbenzene and subsequent isomer separation.

Experimental Protocol: Nitration of Isopropylbenzene
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This protocol describes a general method for the nitration of isopropylbenzene, which produces

a mixture of isomers including the target 1-isopropyl-3-nitrobenzene. The separation of these

isomers is a critical subsequent step.

Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly

electrophilic nitronium ion (NO₂⁺), which is the active agent for aromatic nitration. The reaction

is highly exothermic and must be cooled to prevent over-nitration and side reactions.

Step-by-Step Methodology:

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel,

and a thermometer, place concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-

5°C.

Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid via the

dropping funnel while maintaining the low temperature.

Addition of Substrate: Once the nitrating mixture is prepared and cooled, add

isopropylbenzene dropwise to the mixture. The temperature must be carefully controlled and

kept below 10°C throughout the addition.

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature

for 1-2 hours to ensure the reaction goes to completion.

Quenching: Pour the reaction mixture slowly over a large volume of crushed ice with stirring.

This step quenches the reaction and precipitates the crude product mixture.

Work-up: Separate the organic layer. Extract the aqueous layer with a suitable organic

solvent (e.g., dichloromethane or diethyl ether) to recover any dissolved product.

Purification: Combine the organic layers, wash with a dilute sodium bicarbonate solution to

neutralize residual acid, then wash with brine. Dry the organic layer over an anhydrous salt

(e.g., MgSO₄ or Na₂SO₄).

Isolation: Remove the solvent under reduced pressure. The resulting crude oil is a mixture of

isomers. Isolate 1-isopropyl-3-nitrobenzene from the ortho- and para-isomers using

fractional distillation under vacuum or column chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1634062?utm_src=pdf-body
https://www.benchchem.com/product/b1634062?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1634062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General Workflow for Synthesis and Purification.

IV. Safety and Handling
1-Isopropyl-3-nitrobenzene is classified as a hazardous substance and requires careful

handling to minimize exposure.

GHS Hazard Statements: H302+H312+H332: Harmful if swallowed, in contact with skin, or if

inhaled.[9]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

P270: Do not eat, drink or smoke when using this product.[9]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.[9]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

Handling and Storage:

Work in a well-ventilated area or under a chemical fume hood.

Avoid contact with skin, eyes, and clothing.

Store in a tightly sealed container in a dry, cool place away from incompatible materials such

as strong oxidizing agents.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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